2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol
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Overview
Description
2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a phenoxy group attached to a hexyl chain, which is further linked to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol typically involves the reaction of 3,5-dimethylphenol with 1-bromohexane to form 3,5-dimethylphenoxyhexane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The aminoethanol moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol
- 2-[6-(3,5-Dimethylphenoxy)hexylamino]propanol
Uniqueness
2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol is unique due to its specific substitution pattern on the phenoxy group and the presence of an aminoethanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)hexylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-14-11-15(2)13-16(12-14)19-10-6-4-3-5-7-17-8-9-18/h11-13,17-18H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPOFFZLPLHBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCCNCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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